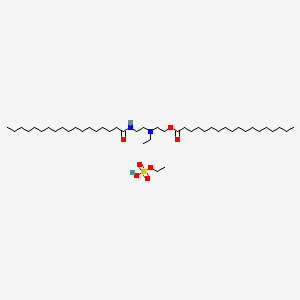

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate)

Description

Properties

CAS No. |

67952-48-1 |

|---|---|

Molecular Formula |

C42H84N2O3.C2H6O4S C44H90N2O7S |

Molecular Weight |

791.3 g/mol |

IUPAC Name |

ethyl hydrogen sulfate;2-[ethyl-[2-(octadecanoylamino)ethyl]amino]ethyl octadecanoate |

InChI |

InChI=1S/C42H84N2O3.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(45)43-37-38-44(6-3)39-40-47-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3,(H,43,45);2H2,1H3,(H,3,4,5) |

InChI Key |

IVOWPGOAEHSEBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCOC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves multiple steps. The primary synthetic route includes the reaction of stearic acid with ethylamine to form an intermediate, which is then further reacted with 1-oxostearyl chloride. The final step involves the esterification of the intermediate with ethyl sulfate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines, and alcohols.

Substitution: Formation of substituted amines and esters.

Scientific Research Applications

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of lipid metabolism and as a model compound for studying membrane interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate)

- CAS No.: 67952-48-1

- Molecular Formula : C₄₄H₉₀N₂O₇S

- Synonyms: Ethyl-2-stearamidoethyl-2-stearoyloxyethylammonium ethosulfate; Octadecanoic acid, 2-(ethyl(2-((1-oxooctadecyl)amino)ethyl)amino)ethyl ester, mono(ethyl sulfate) .

Structural Features: The compound comprises a stearate (C₁₈ fatty acid) backbone linked to an ethyl sulfate group via a tertiary amine-containing ethylamino spacer. This structure imparts amphiphilic properties, enabling surfactant behavior. The ethyl sulfate moiety contributes to its anionic character, while the stearate and aminoethyl groups enhance lipid solubility and cationic interactions, respectively.

Applications :

Primarily used as a cationic surfactant in cosmetics, detergents, and pharmaceutical formulations. Its dual functional groups facilitate emulsification, stabilization, and conditioning in products like hair conditioners and skin creams .

To contextualize its properties and applications, the compound is compared with structurally or functionally related substances.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity vs. Functionality: The target compound’s quaternary ammonium-ethyl sulfate hybrid structure distinguishes it from simpler esters like ethyl stearate, enabling dual ionic interactions. This contrasts with PEG-40 stearate, which relies on nonionic polyethylene glycol chains for emulsification . Compared to Etofenamate Stearate (a drug derivative), the target compound lacks aromaticity but shares stearate-based lipid solubility, making it more suited for topical formulations than systemic delivery .

Surfactant Performance: The ethyl sulfate group enhances water solubility compared to purely nonionic PEG-stearates, while the aminoethyl group provides mild cationic conditioning (unlike anionic surfactants like sodium lauryl sulfate). This balance is optimal for hair care products .

However, its toxicological data remain incomplete . PEG-40 stearate and ethyl stearate have well-established safety profiles, whereas the target compound’s regulatory status is tied to its EINECS listing (267-901-0) but requires further toxicological validation .

Industrial vs. Pharmaceutical Use: Phosphonothiolates () are niche industrial surfactants with restricted applications due to toxicity, while the target compound and PEG derivatives dominate consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.